molecular formula C23H26N2O3S B7729403 1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol

1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol

Cat. No.: B7729403
M. Wt: 410.5 g/mol
InChI Key: PNNLCCYSGFSAGW-UHFFFAOYSA-N
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Description

1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol is a complex organic compound that features a piperazine ring, a naphthalene moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action for 1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol is unique due to the combination of its piperazine, sulfonyl, and naphthalene groups. This unique structure could confer specific properties, such as enhanced stability or specific biological activity, making it valuable for various applications .

Properties

IUPAC Name

1-[[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-17-7-9-20(15-18(17)2)29(27,28)25-13-11-24(12-14-25)16-22-21-6-4-3-5-19(21)8-10-23(22)26/h3-10,15,26H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNLCCYSGFSAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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